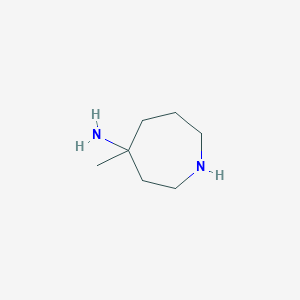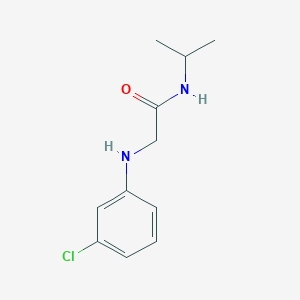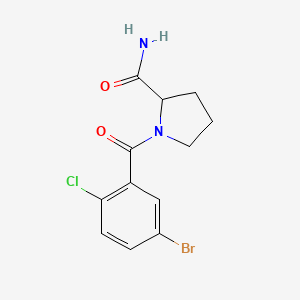![molecular formula C27H29NO B14912919 2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is carried out under controlled conditions. The use of high-purity reagents and catalysts is crucial to ensure the consistency and quality of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[4-(2-methylpropyl)phenyl]propanamide
- 2-[4-(methylpropyl)-phenyl]propanamide
- 2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Uniqueness
2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
分子式 |
C27H29NO |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)phenyl]-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |
InChI |
InChI=1S/C27H29NO/c1-20(2)19-24-11-15-25(16-12-24)21(3)27(29)28-26-17-13-23(14-18-26)10-9-22-7-5-4-6-8-22/h4-18,20-21H,19H2,1-3H3,(H,28,29)/b10-9+ |
InChIキー |
NUCGVOIKWCUYDL-MDZDMXLPSA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3 |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


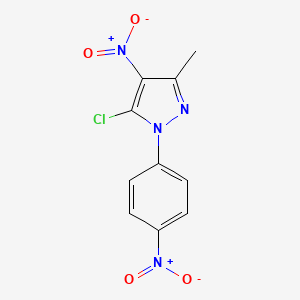

![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)
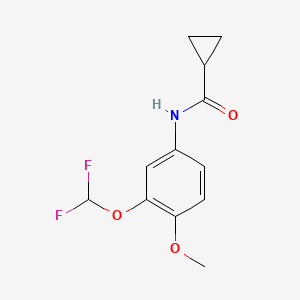
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)


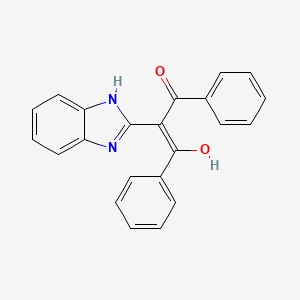

![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)

